8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Properties
IUPAC Name |
8-fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-7-9-16(10-8-15)22-20-14-25-21-12-11-17(24)13-19(21)23(20)27(26-22)18-5-3-2-4-6-18/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFMAIEPNUXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions and reagents can be tailored to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It has applications in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes . The incorporation of the fluorine atom enhances its binding affinity and selectivity towards the target enzymes .
Comparison with Similar Compounds
8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and the treatment of rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazolo[4,3-c]quinoline core, which imparts distinct biological activities and chemical properties .
Biological Activity
8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative known for its diverse biological activities. The incorporation of a fluorine atom enhances its pharmacological properties, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical structure of this compound includes a pyrazoloquinoline core with a fluorine atom at the 8-position and a para-methylphenyl group at the 3-position. This unique structure contributes to its biological efficacy.
| Property | Value |
|---|---|
| IUPAC Name | 8-fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
| Molecular Formula | C23H16FN3 |
| Molecular Weight | 369.39 g/mol |
| CAS Number | 892358-33-7 |
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to inhibit various enzymes involved in critical biological processes, including:
- Cyclooxygenase (COX) Inhibition : The compound demonstrates significant inhibitory effects on COX enzymes, which are crucial in inflammatory pathways. Studies have reported IC50 values in the low micromolar range, indicating potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
- Antineoplastic Activity : It has shown promise in inhibiting cancer cell proliferation in vitro. The compound’s efficacy against various cancer cell lines, such as HeLa and A375, has been documented, with significant reductions in cell viability observed at micromolar concentrations .
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against several strains of bacteria. Its mechanism may involve disruption of bacterial enzyme functions crucial for survival.
Antiviral Activity
The compound has also been explored for its antiviral potential, particularly against viral infections where enzyme inhibition plays a critical role in viral replication cycles.
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of this compound using an acute inflammation model in rats. The results showed a significant reduction in paw swelling and body weight loss compared to control groups treated with standard anti-inflammatories .
- Cancer Cell Line Studies : In vitro assays conducted on human cancer cell lines demonstrated that this compound could inhibit cell growth effectively. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, leading to decreased proliferation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
